molecular formula C24H24N2O4S B11487607 2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-N-[3-(methylsulfanyl)phenyl]benzamide

2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-N-[3-(methylsulfanyl)phenyl]benzamide

Cat. No.: B11487607
M. Wt: 436.5 g/mol
InChI Key: PUGODGFLKWWEKF-UHFFFAOYSA-N
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Description

2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHOXY}-N-[3-(METHYLSULFANYL)PHENYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxyphenyl group, a carbamoyl group, a methoxy group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHOXY}-N-[3-(METHYLSULFANYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Ethoxyphenyl Carbamoyl Intermediate: This step involves the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate, which is then reacted with methanol to yield the ethoxyphenyl carbamoyl intermediate.

    Coupling with Methoxybenzamide: The ethoxyphenyl carbamoyl intermediate is then coupled with 3-(methylsulfanyl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHOXY}-N-[3-(METHYLSULFANYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHOXY}-N-[3-(METHYLSULFANYL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHOXY}-N-[3-(METHYLSULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ETHOXYPHENYL)BENZAMIDE: Similar structure but lacks the methoxy and methylsulfanyl groups.

    N-(3-METHYLSULFANYL)BENZAMIDE: Similar structure but lacks the ethoxyphenyl and methoxy groups.

    2-METHOXY-N-(3-METHYLSULFANYL)BENZAMIDE: Similar structure but lacks the ethoxyphenyl group.

Uniqueness

2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHOXY}-N-[3-(METHYLSULFANYL)PHENYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[2-(4-ethoxyanilino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C24H24N2O4S/c1-3-29-19-13-11-17(12-14-19)25-23(27)16-30-22-10-5-4-9-21(22)24(28)26-18-7-6-8-20(15-18)31-2/h4-15H,3,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

PUGODGFLKWWEKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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